Beta-Amyloid (3-42)

Amyloid aggregation Critical concentration ThT kinetics

Beta-Amyloid (3-42) (CAS 157884-74-7) is the mandatory tool compound for Alzheimer's seeding-hypothesis studies and pyroglutamate-Aβ-targeted drug discovery. Its critical aggregation concentration is one order of magnitude lower than Aβ(1-42), with ~6× faster kinetics enabling higher-throughput assays. Just 5% AβpE3-42 in an Aβ(1-42) mixture generates structurally distinct, hypertoxic hetero-oligomers that Aβ(1-42) alone cannot replicate. Essential antigen for donanemab-class immunotherapy development. Do not substitute with Aβ(1-42)—mechanisms of aggregation, neurotoxicity, and lipid peroxidation are quantitatively divergent.

Molecular Formula
Molecular Weight 4327.9
Cat. No. B1578731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (3-42)
Molecular Weight4327.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (3-42) for Alzheimer's Research: N-Truncated Peptide with Distinct Aggregation Kinetics and Neurotoxicity Profile


Beta-Amyloid (3-42), also designated as Aβ(3-42) or its N-terminal pyroglutamate-modified variant AβpE3-42, is an N-terminally truncated isoform of the amyloid-beta peptide family that constitutes up to 25% of total Aβ in senile plaques. It is characterized by the loss of the first two amino acid residues (Asp-Ala) from the full-length Aβ(1-42) sequence, exposing a glutamate at position 3 which readily undergoes cyclization to form a pyroglutamate (pE) residue [1]. This structural modification fundamentally alters the peptide's biophysical properties relative to full-length Aβ(1-42), including dramatically accelerated aggregation kinetics, an approximate 10-fold reduction in the critical concentration required for fibril formation, and enhanced resistance to proteolytic degradation [2]. These properties position Aβ(3-42) as a critical research tool for Alzheimer's disease mechanistic studies and drug discovery programs targeting amyloid aggregation pathways.

Why Aβ(1-42) Cannot Substitute for Beta-Amyloid (3-42) in Aggregation-Seeding and Neurotoxicity Studies


Full-length Aβ(1-42) and N-truncated Aβ(3-42) are not interchangeable research reagents because their aggregation mechanisms, neurotoxicity pathways, and metabolic stabilities diverge in quantitatively significant ways. Aβ(3-42) (particularly its pyroglutamate-modified form) exhibits a critical aggregation concentration that is one order of magnitude lower than Aβ(1-42), meaning it fibrillizes under conditions where Aβ(1-42) remains monomeric [1]. Furthermore, Aβ(3-42) induces neuronal lipid peroxidation that is not replicated by Aβ(1-42), and co-aggregation experiments show that as little as 5% AβpE3-42 in a mixture with Aβ(1-42) produces oligomers that are structurally distinct and far more cytotoxic than those formed from Aβ(1-42) alone [2]. Substituting Aβ(1-42) for Aβ(3-42) in experiments designed to model seeding-dependent aggregation or pyroglutamate-targeted therapeutic intervention therefore introduces a critical mismatch between the tool compound and the biological phenomenon under investigation.

Beta-Amyloid (3-42) vs. Aβ(1-42): Quantified Differential Evidence for Procurement Decisions


Aggregation Critical Concentration Reduced by Tenfold Relative to Full-Length Aβ(1-42)

In head-to-head Thioflavin T (ThT) aggregation assays, pyroglutamate-modified Aβ(3-42) (pEAβ(3-42)) aggregates at a critical concentration one order of magnitude lower than that of full-length Aβ(1-42). The study further demonstrated that mixtures of pEAβ(3-42) and Aβ(1-42) aggregate at concentrations where neither peptide aggregates as a homofibril, confirming the formation of mixed, highly amyloidogenic nuclei [1].

Amyloid aggregation Critical concentration ThT kinetics Alzheimer's disease

Monomer Depletion Half-Time Accelerated Nearly Sixfold: 4 h for Aβ(3-42) vs. 23 h for Aβ(1-42)

NMR monomer depletion experiments at identical starting concentrations (10 μM) revealed that pEAβ(3-42) soluble monomer concentration falls to 50% of its initial value after approximately 4 hours, while full-length Aβ(1-42) reaches 50% depletion only after 23 hours. The pEAβ(3-42) signal nearly disappears completely after 5 hours, indicating rapid sequestration into aggregated species [1].

NMR monomer depletion Aggregation half-time Kinetic profiling Oligomer formation

Neuronal Lipid Peroxidation: Aβ(3-42) Triggers 35% Increase While Aβ(1-42) Shows No Detectable Effect

In primary cortical mouse neurons treated with 10 μM peptide for 4 hours, Aβ3pE-42 induced a statistically significant 35% increase in lipid peroxidation measured by the fluorescent probe DPPP. Under identical conditions, Aβ(1-42) did not increase neuronal DPPP fluorescence above baseline levels. This differential effect on membrane lipid peroxidation is mechanistically distinct from cytosolic reactive oxygen species (ROS) production, which is instead induced by Aβ(1-42) but not by Aβ3pE-42 [1].

Lipid peroxidation Oxidative stress Neuronal membrane damage Neurotoxicity mechanism

Seeding Potency: 5% Aβ(3-42) in Aβ(1-42) Mixture Maximally Disrupts Calcium Homeostasis and Neuronal Viability

Quantitative analysis of different AβpE3-42/Aβ1-42 mixture ratios revealed a non-linear dose-response relationship. A mixture containing only 5% AβpE3-42 induced the highest disruption of intracellular calcium homeostasis and the highest neuronal toxicity among all tested ratios, exceeding the toxicity of pure Aβ1-42 or pure AβpE3-42. This effect correlated with a high content of relaxed antiparallel β-sheet structure and the coexistence of large spheroidal aggregates with short fibrils. At ratios below 33%, AβpE3-42 causes template-induced misfolding of Aβ1-42; above this threshold, AβpE3-42 controls total aggregation kinetics [1].

Seeding Calcium homeostasis Co-aggregation Neuronal toxicity Template-induced misfolding

Differential Membrane Binding: Aβ(3-42) Remains Bound to Neurons at Significantly Higher Levels Over Extended Incubations

Following extended exposures to primary cortical neurons, Aβ3pE-42 remained bound to neuronal membranes at significantly higher levels than Aβ(1-42), with both peptides found predominantly in membrane fractions rather than soluble fractions. This preferential membrane association of Aβ3pE-42 was accompanied by greater plasma membrane damage (measured by propidium iodide uptake) and was attributed to the peptide's increased hydrophobicity and resistance to proteolytic clearance [1]. Separately, in vivo hippocampal injection studies demonstrated that Aβ3pE-42 exhibits a longer half-life than Aβ1-42, attributable to the pyroglutamate modification conferring resistance to aminopeptidase-mediated degradation [2].

Membrane association Proteolytic resistance Neuronal binding Clearance kinetics

Disease Relevance: Aβ(3-42) Represents the Dominant Aβ Species in Amyloid Plaques, Exceeding Aβ(1-42)

Quantitative immunohistochemical analysis of human Alzheimer's disease brains demonstrates that pEAβ(3-42) represents approximately 25% of total Aβ in senile plaques, with more recent studies reporting >40% of total Aβ in AD brain deposits [1]. Furthermore, pEAβ(3-42) is predominantly localized in the core of amyloid plaques and its deposition precedes that of Aβ(1-42) in the disease course [2]. This pathological predominance contrasts sharply with the relative abundance of these isoforms under physiological conditions, where Aβ(1-42) is the primary secreted species. The N-terminal pyroglutamate modification thus acts as a molecular switch converting a physiological peptide into a highly pathogenic, aggregation-prone variant that accumulates selectively due to its metabolic stability [3].

Plaque composition Alzheimer's pathology Biomarker relevance Therapeutic targeting

Optimal Procurement and Application Scenarios for Beta-Amyloid (3-42) Based on Quantitative Differentiation Evidence


Seed-Dependent Aggregation and Prion-Like Propagation Assays

For studies investigating the seeding or templated-misfolding hypothesis of Alzheimer's disease, Beta-Amyloid (3-42) is the mandatory tool compound. Evidence shows that a mere 5% AβpE3-42 in an Aβ(1-42) mixture induces maximal disruption of intracellular calcium homeostasis and neuronal toxicity, and that pEAβ(3-42) fibrils serve as highly efficient catalytic surfaces for secondary nucleation of Aβ(1-42). Aβ(1-42) alone fails to replicate this seeding-dependent amplification mechanism, as it does not generate the structurally distinct, hypertoxic hetero-oligomers observed with Aβ(3-42) co-aggregation [1].

Membrane-Associated Oxidative Damage and Lipid Peroxidation Studies

When the research objective is to quantify amyloid-induced neuronal membrane damage via lipid peroxidation pathways, Aβ(3-42) is uniquely required. Direct comparative data demonstrate that Aβ3pE-42 (10 μM) triggers a 35% increase in lipid peroxidation in primary cortical mouse neurons, whereas Aβ(1-42) at identical concentration produces no detectable DPPP fluorescence increase above baseline. This divergent mechanism means that Aβ(1-42) is not a suitable proxy for studies targeting membrane peroxidation endpoints, calcium influx, or plasma membrane integrity loss [2].

Therapeutic Antibody Development and Validation Targeting Pyroglutamate-Modified Aβ

With donanemab and other pyroglutamate-Aβ-specific immunotherapies in clinical development, Beta-Amyloid (3-42) is the essential antigen for antibody generation, epitope mapping, and preclinical efficacy testing. This peptide constitutes over 40% of total Aβ in Alzheimer's disease brain deposits and is predominantly localized in the core of mature plaques. Its metabolic resistance to proteolytic degradation, conferred by the N-terminal pyroglutamate modification, makes it the clinically validated target epitope. Aβ(1-42) lacks this modification and therefore cannot serve as a surrogate antigen for pyroglutamate-specific antibody development [3].

Accelerated In Vitro Fibrillization and High-Throughput Aggregation Inhibitor Screening

For drug discovery programs requiring robust, reproducible amyloid aggregation assays with minimal lag phase, Beta-Amyloid (3-42) offers a critical practical advantage. Its critical aggregation concentration is one full order of magnitude lower than Aβ(1-42), and monomer depletion reaches 50% within approximately 4 hours compared to 23 hours for Aβ(1-42) under identical conditions. This ~6-fold faster aggregation kinetics enables shorter assay timelines, higher throughput, and the detection of weak aggregation modulators that might be missed in slower Aβ(1-42) systems [4].

Quote Request

Request a Quote for Beta-Amyloid (3-42)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.